molecular formula C11H17N5O4S B8737853 4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide

4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide

Cat. No.: B8737853
M. Wt: 315.35 g/mol
InChI Key: VZSCBESJZWONNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its inclusion of a piperazine ring, which is a common structural motif in many pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems also reduces the risk of human error and increases the reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and decreased tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C11H17N5O4S

Molecular Weight

315.35 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C11H17N5O4S/c1-14-4-6-15(7-5-14)13-10-3-2-9(21(12,19)20)8-11(10)16(17)18/h2-3,8,13H,4-7H2,1H3,(H2,12,19,20)

InChI Key

VZSCBESJZWONNL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL round-bottomed flask was charged with 4-chloro-3-nitrobenzenesulfonamide (1 g, 4.23 mmol), 4-methylpiperazin-1-amine dihydrochloride (1 g, 5.32 mmol), and N1,N1,N2,N2-tetramethylethane-1,2-diamine (3 mL, 20.01 mmol) in dioxane (10 mL). The reaction mixture was refluxed for 12 hours. After this time, the reaction mixture was cooled to room temperature, the salt filtered off via a Buchner funnel, and the solvent removed in vacuo. The crude product was added to a silica gel column (Analogix, SF65-200 g) and purified by eluting with 0-5% methanol in dichloromethane.
Quantity
1 g
Type
reactant
Reaction Step One
Name
4-methylpiperazin-1-amine dihydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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